chemical properties of 5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid
chemical properties of 5-Oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid
This guide provides an in-depth technical analysis of 5-Oxo-1-(pyridin-4-yl)pyrrolidine-3-carboxylic acid , a specialized heterocyclic scaffold used in medicinal chemistry.
[1][2]
Executive Summary
5-Oxo-1-(pyridin-4-yl)pyrrolidine-3-carboxylic acid (CAS: 304859-15-2 for the methyl analog; specific CAS for the direct N-linked variant is often referenced in patent literature as an intermediate) is a bifunctional heterocyclic scaffold. It features a polar gamma-lactam core fused with a pyridine ring and a carboxylic acid handle.
This molecule represents a "privileged structure" in drug discovery, particularly for fragment-based design. Its value lies in its rigid geometry, which positions the carboxylic acid vectorially to interact with polar pockets (e.g., arginine residues in kinase or protease active sites), while the pyridine ring provides a handle for pi-stacking or hydrogen bonding. The molecule exhibits zwitterionic character at physiological pH, influencing its solubility and membrane permeability profiles.
Physicochemical Properties & Structural Analysis
The molecule is an ampholyte containing an acidic carboxyl group and a basic pyridine nitrogen. The lactam nitrogen is non-basic due to resonance delocalization into the carbonyl group.
Table 1: Key Physicochemical Parameters
| Property | Value / Description |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 5-Oxo-1-(pyridin-4-yl)pyrrolidine-3-carboxylic acid |
| SMILES | OC(=O)C1CN(C(=O)C1)c2ccncc2 |
| H-Bond Donors | 1 (COOH) |
| H-Bond Acceptors | 3 (Pyridine-N, Lactam-O, Carboxyl-O) |
| Predicted pKa (Acid) | ~4.2 – 4.5 (Carboxylic acid) |
| Predicted pKa (Base) | ~5.2 – 5.5 (Pyridine nitrogen) |
| LogP (Predicted) | -0.5 to 0.2 (Highly polar/Zwitterionic) |
| Physical State | White to off-white solid |
Zwitterionic Equilibrium
In aqueous solution, the molecule exists in equilibrium between neutral and zwitterionic forms. The pyridine nitrogen can protonate, while the carboxylic acid deprotonates. This internal salt formation significantly improves water solubility but may impede passive diffusion across lipid bilayers unless the pH is adjusted to mask the charge.
Figure 1: Ionization states of the scaffold dependent on pH environment.
Synthetic Pathways
The most robust and atom-economic route to this scaffold involves the Aza-Michael addition-cyclization sequence using itaconic acid and 4-aminopyridine. This "melt" reaction is scalable and avoids toxic coupling reagents.
Protocol: Melt Condensation with Itaconic Acid
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Reagents: Itaconic acid (1.0 equiv), 4-Aminopyridine (1.0 equiv).
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Conditions: Solvent-free (neat) or high-boiling solvent (e.g., water, toluene) at 140–160°C.
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Mechanism:
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Step 1: The exocyclic amine of 4-aminopyridine attacks the electrophilic double bond of itaconic acid (Michael addition).
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Step 2: Intramolecular nucleophilic attack of the secondary amine on the proximal carboxylic acid (or anhydride intermediate) releases water to close the lactam ring.
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Purification: The product often precipitates upon cooling or acidification, allowing for filtration and recrystallization from ethanol/water.
Figure 2: Synthetic workflow via the Itaconic Acid route.
Alternative Route (Buchwald-Hartwig): For sensitive substrates, one might start with pre-formed 5-oxopyrrolidine-3-carboxylic acid esters and couple them to 4-bromopyridine using Pd-catalysis (Buchwald-Hartwig amidation), followed by ester hydrolysis. This is less atom-economic but allows for milder conditions.
Chemical Reactivity & Stability
Carboxylic Acid Functionalization
The C3-carboxylic acid is chemically distinct and accessible for derivatization:
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Amide Coupling: Reacts with primary/secondary amines using standard coupling agents (HATU, EDC/HOBt) to generate libraries of amides.
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Esterification: Fischer esterification (MeOH/H2SO4) yields the methyl ester, which is often more soluble in organic solvents and suitable for purification.
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Reduction: Reduction with borane (BH3·THF) selectively reduces the acid to a primary alcohol (-CH2OH), providing a different vector for SAR exploration.
Lactam Stability
The gamma-lactam ring is thermodynamically stable. Unlike beta-lactams, it is resistant to hydrolysis under mild acidic or basic conditions. However, strong base (e.g., NaOH, reflux) will open the ring to form the acyclic amino-diacid derivative.
Pyridine Nitrogen Reactivity
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N-Oxidation: Treatment with m-CPBA yields the pyridine N-oxide, a common metabolic handle or prodrug strategy.
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Quaternization: Reaction with alkyl halides (e.g., MeI) forms pyridinium salts, drastically altering solubility and biological distribution.
Spectroscopic Characterization
To validate the structure, researchers should look for these diagnostic signals:
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¹H NMR (DMSO-d₆):
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Pyridine Ring: Two doublets (AA'BB' system) around δ 8.5 ppm (H2/H6) and δ 7.6 ppm (H3/H5).
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Pyrrolidine Ring:
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The C3-H (methine) appears as a multiplet around δ 3.2–3.5 ppm.
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The C4-H2 protons appear as complex multiplets (diastereotopic) around δ 2.5–2.9 ppm.
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The C2-H2 protons (adjacent to N) appear downfield around δ 3.8–4.2 ppm due to the electron-withdrawing N-aryl group.
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Carboxyl: Broad singlet >12 ppm (exchangeable).
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Mass Spectrometry (ESI):
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Positive Mode: [M+H]⁺ = 207.2 m/z.
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Fragmentation: Loss of CO₂ (M-44) is common for carboxylic acids. Cleavage of the N-Pyridine bond is rare under mild ionization but possible in MS/MS.
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Applications in Drug Development
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Fragment-Based Drug Discovery (FBDD): The molecule possesses a "Rule of 3" compliant profile (MW < 300, cLogP < 3, H-donors/acceptors < 3), making it an ideal fragment start point.
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Factor Xa & Thrombin Inhibitors: The 1-aryl-5-oxopyrrolidine-3-carboxamide motif mimics the Gly-Asp or Gly-Glu turns found in peptide substrates of serine proteases. The pyridine nitrogen can act as a P1 anchor in the S1 pocket of certain enzymes.
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Antibacterial Agents: Derivatives where the carboxylic acid is converted to hydrazones or coupled to thiadiazoles have shown activity against S. aureus and P. aeruginosa, likely by disrupting bacterial cell wall synthesis or acting as antimetabolites.
References
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Sigma-Aldrich. (n.d.). 5-Oxo-1-(4-pyridinyl)-3-pyrrolidinecarboxylic acid Product Page. Retrieved from
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PubChem. (2025).[1] 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid (Analogous Structure Data). National Library of Medicine. Retrieved from
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Serkov, S. A., et al. (2023).[2] Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin. Retrieved from
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Nain, S., et al. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(5), 271-276.[3] Retrieved from
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ChemScene. (n.d.). 5-Oxo-1-[4-(pyrrolidin-1-yl)phenyl]pyrrolidine-3-carboxylic acid (Structural Analog Data). Retrieved from [4]
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- 1. 5-Oxo-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxylic acid | C11H12N2O3 | CID 4777987 - PubChem [pubchem.ncbi.nlm.nih.gov]
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